

# Application Notes and Protocols for Z-360 Labeling in Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Z-360    |           |
| Cat. No.:            | B1260678 | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

Introduction

**Z-360** is a potent and selective, non-peptidic antagonist for the cholecystokinin-2 receptor (CCK2R).[1][2] The CCK2R is overexpressed in various human cancers, including medullary thyroid carcinoma, small cell lung cancer, and gastrointestinal stromal tumors, while showing limited expression in healthy tissues.[3] This differential expression profile makes CCK2R an attractive target for the development of radiolabeled tracers for cancer diagnosis and therapy (theranostics). By labeling **Z-360** or its derivatives with radioisotopes, it is possible to non-invasively visualize and quantify CCK2R-positive tumors using imaging techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

This document provides detailed application notes and protocols for the use of **Z-360**-based radiotracers in preclinical imaging studies.

# Principle of Z-360 Labeling and Imaging

The fundamental principle behind **Z-360**-based imaging is the high-affinity and selective binding of the **Z-360** molecule to the CCK2R expressed on the surface of cancer cells. To enable imaging, **Z-360** is chemically modified to incorporate a chelating agent. This chelator firmly



holds a radioisotope, which emits radiation that can be detected by specialized imaging equipment.

The general workflow involves:

- Synthesis and Radiolabeling: A Z-360 derivative containing a chelator (e.g., DOTA, NODAGA) is synthesized. This conjugate is then radiolabeled with a suitable radioisotope (e.g., <sup>111</sup>In for SPECT, <sup>68</sup>Ga for PET, or <sup>177</sup>Lu for therapeutic applications).
- In Vitro Characterization: The radiolabeled Z-360 tracer is evaluated in cell culture models to confirm its binding affinity, specificity, and internalization properties in CCK2R-expressing cells.
- In Vivo Imaging: The radiotracer is administered to an animal model bearing CCK2R-positive tumors. The biodistribution of the tracer is then monitored over time using an appropriate imaging modality (SPECT/CT or PET/CT).
- Image Analysis: The resulting images provide information on the location, size, and receptor status of the tumors.

# The Theranostic Concept with Z-360 Analogs

**Z-360**-based radiopharmaceuticals exemplify the "theranostics" approach, which combines diagnostics and therapy. The same targeting molecule (**Z-360**) can be labeled with different radioisotopes for either imaging or therapeutic purposes.



#### Theranostics Workflow with Z-360



Click to download full resolution via product page

A diagram illustrating the theranostic workflow using **Z-360** analogs.



**Experimental Data Summary** 

In Vitro Binding Affinity of Z-360 Analogs

| Compound | Chelator | IC50 (nM) vs. [125 ]Gastrin<br>in HEK293-CCK2R cells |
|----------|----------|------------------------------------------------------|
| Z-360    | -        | 0.5 ± 0.1                                            |
| GAS1     | DOTA     | 1.2 ± 0.3                                            |
| GAS2     | NODAGA   | 1.5 ± 0.4                                            |
| GAS3     | DOTAGA   | 1.1 ± 0.2                                            |

Data extracted from "Nonpeptidic Z360-Analogs Tagged with Trivalent Radiometals as Anti-CCK2R Cancer Theranostic Agents: A Preclinical Study".

In Vitro Cell Uptake of Radiolabeled GAS Analogs

| Radiotracer                 | % of Added Activity in HEK293-CCK2R cells (1h at 37°C) |
|-----------------------------|--------------------------------------------------------|
| [ <sup>67</sup> Ga]Ga-GAS1  | 15.2 ± 1.5                                             |
| [ <sup>67</sup> Ga]Ga-GAS2  | 18.5 ± 2.0                                             |
| [ <sup>67</sup> Ga]Ga-GAS3  | 16.8 ± 1.8                                             |
| [111In]In-GAS1              | 10.5 ± 1.2                                             |
| [111In]In-GAS2              | $3.5 \pm 0.5$                                          |
| [111In]In-GAS3              | 9.8 ± 1.1                                              |
| [ <sup>177</sup> Lu]Lu-GAS1 | 12.1 ± 1.3                                             |
| [ <sup>177</sup> Lu]Lu-GAS3 | 11.5 ± 1.4                                             |

Data extracted from "Nonpeptidic Z360-Analogs Tagged with Trivalent Radiometals as Anti-CCK2R Cancer Theranostic Agents: A Preclinical Study".



Biodistribution of [111]In-GAS1 in Mice Bearing

**HEK293-CCK2R Xenografts** 

| Organ   | % Injected Activity per Gram (%IA/g) at 4h post-injection |
|---------|-----------------------------------------------------------|
| Blood   | 0.25 ± 0.05                                               |
| Tumor   | 8.5 ± 1.5                                                 |
| Kidneys | 25.5 ± 4.5                                                |
| Liver   | $0.8 \pm 0.2$                                             |
| Lungs   | $0.5 \pm 0.1$                                             |
| Spleen  | $0.3 \pm 0.1$                                             |
| Muscle  | 0.15 ± 0.04                                               |
| Bone    | 0.2 ± 0.05                                                |

Data extracted from "Nonpeptidic Z360-Analogs Tagged with Trivalent Radiometals as Anti-CCK2R Cancer Theranostic Agents: A Preclinical Study".

# **Signaling Pathway**

**Z-360** acts as an antagonist at the CCK2 receptor, a G-protein coupled receptor (GPCR). In cancer cells, the binding of the natural ligand, gastrin, to CCK2R activates downstream signaling pathways that promote cell proliferation, survival, and migration. **Z-360** blocks these effects by preventing gastrin from binding to the receptor.





Click to download full resolution via product page

**Z-360** blocks gastrin-induced CCK2R signaling pathways.



# Experimental Protocols Protocol 1: Radiolabeling of DOTA-conjugated Z-360 (GAS1) with <sup>111</sup>In

#### Materials:

- GAS1 (DOTA-conjugated Z-360) solution (1 mg/mL in water)
- ¹¹¹InCl₃ in 0.05 M HCl
- Sodium acetate buffer (0.5 M, pH 5.0)
- · Metal-free water
- Heating block
- ITLC-SG strips
- Mobile phase: 0.1 M citrate buffer, pH 5.0
- · Radio-TLC scanner

- In a sterile, metal-free microcentrifuge tube, add 5 μL of the GAS1 solution (5 μg).
- Add 50 μL of sodium acetate buffer.
- Carefully add 10-20 μL of <sup>111</sup>InCl<sub>3</sub> solution (approx. 37-74 MBq).
- Gently mix the solution by flicking the tube.
- Incubate the reaction mixture at 95°C for 15 minutes in a heating block.
- Allow the tube to cool to room temperature.
- Quality Control: a. Spot a small amount of the reaction mixture onto an ITLC-SG strip. b.
   Develop the chromatogram using 0.1 M citrate buffer as the mobile phase. In this system,



radiolabeled GAS1 remains at the origin (Rf=0), while free <sup>111</sup>In migrates with the solvent front (Rf=1.0). c. Analyze the strip using a radio-TLC scanner to determine the radiochemical purity. A purity of >95% is typically required for in vitro and in vivo experiments.

# **Protocol 2: In Vitro Competition Binding Assay**

#### Materials:

- HEK293 cells stably expressing CCK2R
- Cell culture medium (e.g., DMEM with 10% FBS)
- Binding buffer (e.g., Tris-HCl 50 mM, MgCl<sub>2</sub> 5 mM, 0.1% BSA, pH 7.4)
- [125] Gastrin (radioligand)
- Unlabeled Z-360 and its analogs (competitors) at various concentrations
- 96-well plates
- Gamma counter

- Culture HEK293-CCK2R cells to near confluency.
- Harvest the cells and prepare a cell membrane homogenate.
- In a 96-well plate, add 50 μL of binding buffer containing a fixed concentration of [125] Gastrin (e.g., 20,000 cpm/well).
- Add 50  $\mu$ L of competing ligand (unlabeled **Z-360** or its analogs) at concentrations ranging from  $10^{-12}$  M to  $10^{-5}$  M. For total binding, add 50  $\mu$ L of buffer. For non-specific binding, add 50  $\mu$ L of a high concentration of unlabeled gastrin (e.g.,  $1 \mu$ M).
- Add 100 μL of the cell membrane preparation (approx. 20-40 μg of protein) to each well.
- Incubate the plate at room temperature for 60 minutes with gentle shaking.



- Terminate the binding by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) presoaked in ice-cold binding buffer.
- Wash the filters three times with 3 mL of ice-cold binding buffer.
- Measure the radioactivity retained on the filters using a gamma counter.
- Calculate the IC50 values by non-linear regression analysis using software like GraphPad Prism.

# **Protocol 3: In Vivo Biodistribution Study**

#### Materials:

- Athymic nude mice bearing HEK293-CCK2R xenografts
- Radiolabeled **Z-360** tracer (e.g., [111In]In-GAS1) in sterile saline
- Anesthesia (e.g., isoflurane)
- Insulin syringes (28-30 gauge)
- Dissection tools
- Gamma counter with a balance for organ weighing

- Anesthetize the tumor-bearing mice.
- Inject a known amount of the radiolabeled **Z-360** tracer (e.g., 100  $\mu$ L, ~1 MBq) via the tail vein.
- Allow the tracer to distribute for a predetermined time point (e.g., 1, 4, 24 hours). Groups of
   3-4 mice per time point are recommended.
- At the designated time, euthanize the mice by an approved method.
- Collect blood via cardiac puncture.



- Dissect major organs and tissues of interest (tumor, kidneys, liver, spleen, lungs, muscle, bone, etc.).
- · Weigh each organ/tissue sample.
- Measure the radioactivity in each sample, along with standards of the injected dose, using a gamma counter.
- Calculate the biodistribution as the percentage of the injected activity per gram of tissue (%IA/g).

# **Protocol 4: SPECT/CT Imaging**

#### Materials:

- Athymic nude mice bearing HEK293-CCK2R xenografts
- Radiolabeled **Z-360** tracer for SPECT (e.g., [111In]In-GAS1)
- SPECT/CT scanner for small animals
- Anesthesia system (e.g., isoflurane inhalation)
- Heating pad to maintain body temperature

- Anesthetize a tumor-bearing mouse and inject ~10-20 MBq of the SPECT tracer via the tail vein.
- At the desired time point post-injection (e.g., 4 hours), anesthetize the mouse again and position it on the scanner bed.
- Maintain anesthesia and body temperature throughout the scan.
- Acquire whole-body SPECT images. Typical acquisition parameters for <sup>111</sup>In might include a 20% energy window centered at 171 keV and 247 keV, a 128x128 matrix, and 30-60 projections over 360 degrees.



- Immediately following the SPECT acquisition, perform a CT scan for anatomical coregistration.
- Reconstruct the SPECT and CT images using the manufacturer's software.
- Fuse the SPECT and CT images to visualize the tracer uptake in the context of the animal's anatomy.

# **Experimental Workflow Visualization**





Click to download full resolution via product page

A typical preclinical workflow for evaluating a new **Z-360** based radiotracer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Update on Preclinical Development and Clinical Translation of Cholecystokinin-2 Receptor Targeting Radiopharmaceuticals PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Z-360 Labeling in Imaging Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260678#z-360-labeling-for-imaging-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com